molecular formula C9H14BrN2O14P3 B099897 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt CAS No. 18736-53-3

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

Cat. No. B099897
CAS RN: 18736-53-3
M. Wt: 547.04 g/mol
InChI Key: BLQCQNFLEGAHPA-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt (BrdUTP) is a nucleotide analog that is widely used in scientific research for labeling and detecting DNA synthesis. It is a modified form of thymidine that contains a bromine atom at the 5-position of the pyrimidine ring instead of a methyl group. BrdUTP is commonly used in a variety of applications such as cell proliferation assays, DNA labeling, and cell cycle analysis.

Mechanism Of Action

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is incorporated into DNA during replication in place of thymidine. The presence of the bromine atom in 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt causes the DNA strand to become more dense, which allows for easy detection of newly synthesized DNA. 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is also incorporated into DNA during repair processes, which makes it a useful tool for studying DNA repair mechanisms.

Biochemical And Physiological Effects

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt has been shown to have minimal biochemical and physiological effects on cells. It is generally considered to be non-toxic and does not affect cell proliferation or viability. However, it should be noted that high concentrations of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt can inhibit DNA synthesis and cell growth.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is its ability to label newly synthesized DNA, which allows for the detection of DNA replication and repair. 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is also relatively easy to use and can be incorporated into cells using a variety of methods. However, one limitation of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is that it can be toxic at high concentrations, which can affect cell growth and viability.

Future Directions

There are several future directions for the use of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt in scientific research. One potential area of research is the development of new methods for detecting and quantifying 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt incorporation into DNA. Another area of research is the use of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt in combination with other nucleotide analogs to study DNA replication and repair. Additionally, new applications for 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt in cell biology and cancer research are currently being explored.

Synthesis Methods

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt can be synthesized by the reaction of 5-bromo-2'-deoxyuridine (BrdU) with triphosphoric acid, which results in the formation of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt. The synthesis of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is typically achieved through enzymatic conversion of BrdU to 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt using the enzyme nucleoside diphosphate kinase (NDPK).

Scientific Research Applications

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is widely used in scientific research for labeling and detecting DNA synthesis. It is commonly used in cell proliferation assays to determine the rate of cell division and to study the effects of various compounds on cell growth. 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt can also be used to label newly synthesized DNA in cells, allowing for the detection of DNA replication and repair.

properties

IUPAC Name

[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQCQNFLEGAHPA-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940203
Record name 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

CAS RN

18736-53-3, 102212-99-7
Record name Bromodeoxyuridine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.